molecular formula C19H19NO4 B5733485 ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

Cat. No. B5733485
M. Wt: 325.4 g/mol
InChI Key: COFQNVKNFAOPPV-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. In vivo studies have demonstrated its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and limited availability.

Future Directions

There are several future directions for the research and development of ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. These include the synthesis of new derivatives with improved solubility and bioactivity, the investigation of its potential applications in other fields, such as optoelectronics and catalysis, and the development of new drug delivery systems for its use in medicine.
Conclusion:
This compound is a synthetic compound that has shown great potential in various fields, including medicinal chemistry and materials science. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific research. Further research and development of this compound may lead to the discovery of new drugs and materials with unique properties.

Synthesis Methods

Ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of ethyl benzoate with 4-methoxyphenylacetic acid, followed by the reaction of the resulting product with thionyl chloride. The final step involves the reaction of the resulting acid chloride with 3-aminophenylacrylic acid ethyl ester to form the desired compound.

Scientific Research Applications

Ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.

properties

IUPAC Name

ethyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-19(22)15-5-4-6-16(13-15)20-18(21)12-9-14-7-10-17(23-2)11-8-14/h4-13H,3H2,1-2H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFQNVKNFAOPPV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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